molecular formula C10H13N5S B7095117 N,N-dimethyl-6-(2H-triazol-4-ylsulfanylmethyl)pyridin-2-amine

N,N-dimethyl-6-(2H-triazol-4-ylsulfanylmethyl)pyridin-2-amine

Cat. No.: B7095117
M. Wt: 235.31 g/mol
InChI Key: NAYLWYAOEYDIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-6-(2H-triazol-4-ylsulfanylmethyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a triazole and a sulfanylmethyl group

Properties

IUPAC Name

N,N-dimethyl-6-(2H-triazol-4-ylsulfanylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-15(2)9-5-3-4-8(12-9)7-16-10-6-11-14-13-10/h3-6H,7H2,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYLWYAOEYDIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)CSC2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(2H-triazol-4-ylsulfanylmethyl)pyridin-2-amine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The sulfanylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halomethylpyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(2H-triazol-4-ylsulfanylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions on the pyridine ring can introduce various functional groups.

Scientific Research Applications

N,N-dimethyl-6-(2H-triazol-4-ylsulfanylmethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(2H-triazol-4-ylsulfanylmethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The sulfanylmethyl group can also participate in redox reactions, affecting the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-6-(1H-triazol-4-ylsulfanylmethyl)pyridin-2-amine: Similar structure but with a different triazole isomer.

    N,N-dimethyl-6-(2H-imidazol-4-ylsulfanylmethyl)pyridin-2-amine: Contains an imidazole ring instead of a triazole ring.

    N,N-dimethyl-6-(2H-thiazol-4-ylsulfanylmethyl)pyridin-2-amine: Contains a thiazole ring instead of a triazole ring.

Uniqueness

N,N-dimethyl-6-(2H-triazol-4-ylsulfanylmethyl)pyridin-2-amine is unique due to the presence of the triazole ring, which can impart specific electronic and steric properties. This can influence the compound’s reactivity and binding interactions, making it a valuable scaffold for the development of new molecules with desired properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.